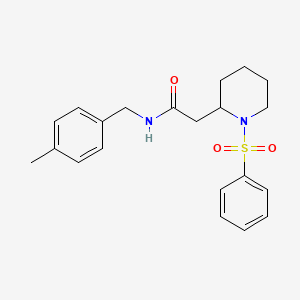

![molecular formula C16H18N2O2 B3000343 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide CAS No. 774506-05-7](/img/structure/B3000343.png)

2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

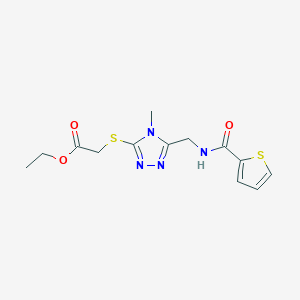

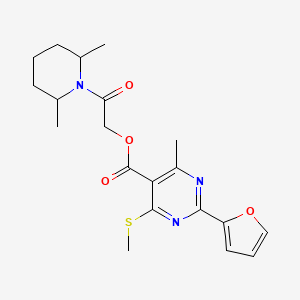

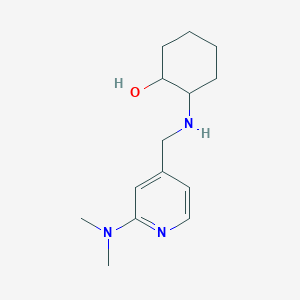

The synthesis of related compounds often involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the preparation of 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide was achieved using optically pure (R)-5,5-dimethyl-4-phenyloxazolidin-2-one, indicating the use of chiral starting materials for the synthesis of enantiomerically pure compounds . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . These methods demonstrate the versatility of synthetic approaches in creating acetamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide revealed a linearly extended conformation of the 2-acetylaminoacetamide moiety and the presence of classical N-H...O hydrogen bonds, as well as weak non-standard C-H...O hydrogen bonds . These structural features are important for the interaction of the compounds with biological targets and may contribute to their pharmacological effects.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by their structural features. The study of the behavior of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide in aqueous solution showed that the E isomer undergoes isometric transformation to the Z isomer, followed by hydrolysis or intramolecular ring closure reactions . These findings highlight the importance of isomerism and the susceptibility of acetamide compounds to hydrolysis and cyclization under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their acidity constants, are important for their biological activity and stability. The pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined using UV spectroscopic studies, which showed that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings . These properties can affect the solubility, distribution, and interaction of the compounds with biological systems.

Scientific Research Applications

Anticonvulsant Applications

2-Acetamido-N-Benzyl-2-(Methoxyamino)acetamides as Anticonvulsants : Studies by Camerman et al. (2005) on the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide have highlighted its potential anticonvulsant activities. These compounds, with their stereochemical similarities to phenytoin, demonstrate significant activity against seizures (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Synthesis and Evaluation of Functionalized Amino Acid Anticonvulsants : Kohn et al. (1991) explored potent anticonvulsant activities in compounds like (R,S)-2-acetamido-N-benzyl-2-methylacetamide and its derivatives. These functionalized amino acids showed promising results in seizure tests, comparable to phenytoin (Kohn, Sawhney, Legall, Robertson, & Leander, 1991).

Antimicrobial Applications

- Synthesis and Antimicrobial Properties of Benzoimidazole Derivatives : Benvenuti et al. (1997) synthesized derivatives of 1H-benzoimidazol-2-ylamine, including N-[4-(2-aminobenzoimidazole-1-sulfonyl)-phenyl] acetamide, and evaluated their antimicrobial activities (Benvenuti, Severi, Sacchetti, Melegari, Vampa, Zani, Mazza, & Antolini, 1997).

Antitumor Applications

- Antitumor Activity of Benzothiazole Derivatives : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, showing considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibitory Applications

- Synthesis of Sulfonamides with Enzyme Inhibitory Potential : Abbasi et al. (2019) investigated the enzyme inhibitory activities of new sulfonamides containing benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, potentially affecting its activity and the pathways it influences .

Result of Action

The compound’s interactions with its targets would likely lead to changes in cellular processes, potentially influencing cell function and health .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

2-[(4-phenylmethoxyphenyl)methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-16(19)11-18-10-13-6-8-15(9-7-13)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCKNQVICWJWJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)

![2,1,3-Benzothiadiazol-5-yl-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3000269.png)

![Isobutyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3000270.png)

![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)

![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3000278.png)